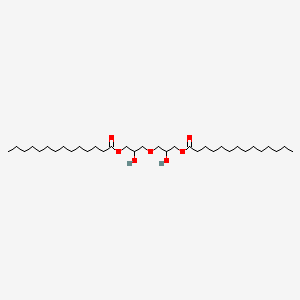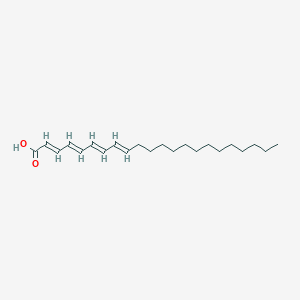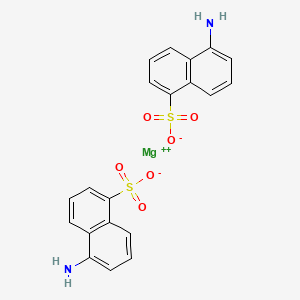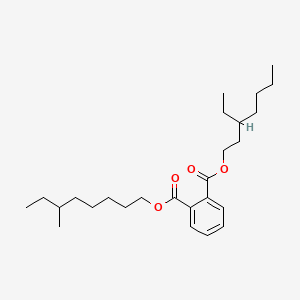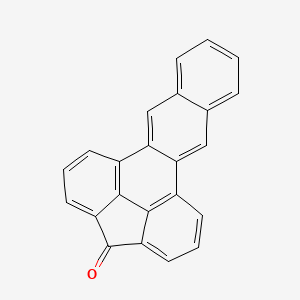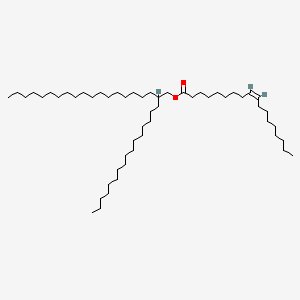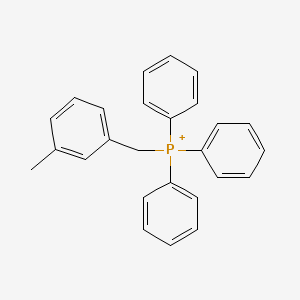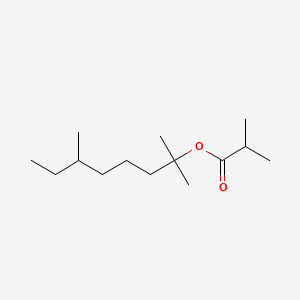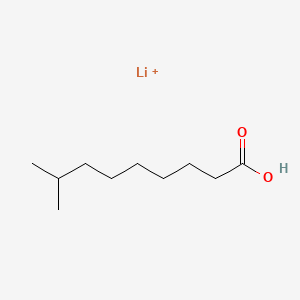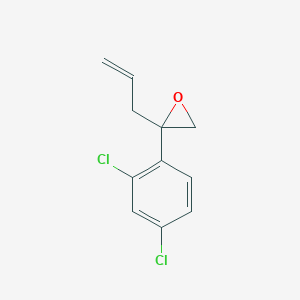![molecular formula C11H18O2 B12653847 9-Methyl-1-oxaspiro[5.5]undecan-2-one CAS No. 94291-43-7](/img/structure/B12653847.png)
9-Methyl-1-oxaspiro[5.5]undecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-1-oxaspiro[5.5]undecan-2-on ist eine chemische Verbindung mit der Summenformel C11H18O2 und einem Molekulargewicht von 182,26 g/mol . Es zeichnet sich durch eine spirozyklische Struktur aus, die einen Spiro[5.5]undecan-Kern mit einem Oxaspiro-Ring und einer Methylgruppe an der 9. Position umfasst
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 9-Methyl-1-oxaspiro[5.5]undecan-2-on beinhaltet typischerweise die Bildung der spirozyklischen Struktur durch Cyclisierungsreaktionen. Eine gängige Methode beinhaltet die Reaktion eines geeigneten Vorläufers mit einem Reagenz, das eine Cyclisierung induziert, wie z. B. einer Säure oder Base . Die Reaktionsbedingungen, einschließlich Temperatur und Lösungsmittel, können je nach dem gewählten Syntheseweg variieren.
Industrielle Produktionsmethoden
Die industrielle Produktion von 9-Methyl-1-oxaspiro[5.5]undecan-2-on kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung von Durchflussreaktoren und automatisierten Systemen, um die Reaktionsparameter präzise zu kontrollieren .
Analyse Chemischer Reaktionen
Reaktionstypen
9-Methyl-1-oxaspiro[5.5]undecan-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Oxaspiro-Ring in verschiedene funktionelle Gruppen umwandeln.
Substitution: Die Methylgruppe an der 9. Position kann mit anderen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen . Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Art der Reaktion und den verwendeten Reagenzien ab. So kann die Oxidation Oxo-Derivate liefern, während Substitutionsreaktionen verschiedene funktionelle Gruppen an der 9. Position einführen können .
Wissenschaftliche Forschungsanwendungen
9-Methyl-1-oxaspiro[5.5]undecan-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer spirozyklischer Verbindungen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem interessanten Objekt in Studien zu molekularen Wechselwirkungen und biologischen Aktivitäten.
Industrie: Verwendet in der Produktion von Spezialchemikalien und Materialien.
Wirkmechanismus
Der Wirkmechanismus von 9-Methyl-1-oxaspiro[5.5]undecan-2-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die spirozyklische Struktur ermöglicht es, in einzigartige Bindungsstellen an Proteinen und Enzymen zu passen, wodurch ihre Aktivität möglicherweise moduliert wird . Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig vom Ziel und dem Kontext der Studie.
Wirkmechanismus
The mechanism of action of 9-Methyl-1-oxaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,4-Dioxaspiro[5.5]undecan-2-on: Ähnliche spirozyklische Struktur, aber mit unterschiedlichen funktionellen Gruppen.
1,3-Dioxan-1,3-dithian-Spirane: Enthält sowohl Sauerstoff- als auch Schwefelatome im spirozyklischen Ring.
Einzigartigkeit
9-Methyl-1-oxaspiro[5.5]undecan-2-on ist einzigartig aufgrund seiner spezifischen Methylsubstitution an der 9. Position und des Vorhandenseins eines Oxaspiro-Rings. Diese Kombination von Merkmalen verleiht ihm im Vergleich zu anderen spirozyklischen Verbindungen unterschiedliche chemische und biologische Eigenschaften .
Eigenschaften
CAS-Nummer |
94291-43-7 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
9-methyl-1-oxaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C11H18O2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
FSZHMRPSWDFECE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CCCC(=O)O2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


